An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents, from classical antibacterial drugs to contemporary anticancer and anti-inflammatory molecules.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, non-classical sulfonamide: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. We deconstruct the molecule into its core pharmacophoric components, postulating its potential biological targets by drawing analogies from established SAR principles of related bis-aryl and substituted benzenesulfonamides.[4][5] This document details robust synthetic protocols, outlines key experimental workflows for SAR validation—from in silico modeling to in vitro enzymatic and cell-based assays—and presents a framework for designing next-generation analogs. The objective is to provide researchers with a comprehensive, field-proven guide to unlock the therapeutic potential of this unique sulfonamide scaffold.
Introduction: The 2-Amino-N-arylbenzenesulfonamide Scaffold
The Legacy and Versatility of the Sulfonamide Moiety
First introduced as antibacterial agents, sulfonamides revolutionized medicine by providing the first effective chemotherapeutic options against bacterial infections.[2][6] Their initial mechanism of action was elucidated as the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, due to their structural mimicry of para-aminobenzoic acid (PABA).[1][6][7]
However, decades of research have revealed that the sulfonamide group is not limited to antimicrobial activity. It is a privileged pharmacophore present in drugs targeting a wide spectrum of conditions, including:
-
Diuretics and Anti-glaucoma agents (through carbonic anhydrase inhibition)[2][8][9]
-
Anticancer therapeutics (targeting tubulin polymerization or tumor-associated carbonic anhydrases)[7][8][10]
-
Antidiabetic agents (sulfonylureas that stimulate insulin release)[2][9]
-
Antiviral compounds [2]
This functional diversity underscores the importance of exploring novel substitution patterns on the sulfonamide scaffold to uncover new therapeutic opportunities.[11]
Deconstructing the Core Molecule: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
The subject of this guide deviates from the classical antibacterial sulfonamide structure (typified by sulfanilamide) in a critical way: the position of the amino group. The ortho-amino substitution, as opposed to the traditional para-amino group, suggests that its primary biological targets may lie outside the canonical DHPS enzyme.
To systematically analyze the SAR, we dissect the molecule into three key regions:
-
Region A (Red): The 2-Aminophenyl Ring. The position and nature of the amino group are critical determinants of activity and selectivity.
-
Region B (Blue): The Sulfonamide Linker. This group acts as a key structural hub and hydrogen bonding element, anchoring the two aryl rings.
-
Region C (Green): The N-(4-Methoxyphenyl) Moiety. This region significantly influences properties like lipophilicity, electronic character, and potential interactions with receptor pockets.
Synthesis and Characterization
The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry, typically proceeding through the reaction of an amine with a sulfonyl chloride.[12][13]
General Synthetic Strategy
A reliable synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide can be achieved via a two-step process starting from 2-nitrobenzenesulfonyl chloride.
Experimental Protocol: Synthesis
-
Step 1: N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide Synthesis.
-
To a stirred solution of p-anisidine (4-methoxyaniline) (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
-
-
Step 2: Reduction to 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.
-
Dissolve the product from Step 1 in ethanol or acetic acid.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography.
-
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical structure, including the correct placement of substituents on the aromatic rings.[8][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the exact molecular weight and elemental composition.[8]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, further confirming the empirical formula.
Structure-Activity Relationship (SAR) Analysis
This section explores how modifications to each of the three key regions of the molecule are likely to impact biological activity, based on established principles from related sulfonamide inhibitors.
Region A: The 2-Aminophenyl Ring
-
Amino Group Position: The ortho position is a significant deviation from PABA mimics. This suggests the amino group may act as a hydrogen bond donor or a key coordinating group in a receptor pocket distinct from DHPS. Its proximity to the sulfonamide linker could enforce a specific conformation crucial for binding.
-
N-Substitution: Acetylation of the amino group (forming an acetamide) could probe the necessity of a primary amine. In many COX-2 inhibitors, an acetamide is tolerated or even beneficial.[5]
-
Ring Substitution: Introducing small, electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., CH₃) at the 4- or 5-positions can modulate the electronic properties and steric profile of the ring, potentially enhancing potency or selectivity for a specific target.[5] For example, adding an electron-withdrawing nitro group has been shown to increase antimicrobial activity in some sulfonamide derivatives.[1][15]
Region B: The Sulfonamide Linker
-
Core Function: The -SO₂NH- group is a critical pharmacophore. The NH proton is acidic and acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This triad is often essential for anchoring the molecule to its biological target, such as the zinc ion in carbonic anhydrases.[7]
-
N-Alkylation: Methylation of the sulfonamide nitrogen would remove the hydrogen bond donating capability. This is a critical test: if activity is abolished, it strongly implies the NH proton is involved in a key interaction. Such N-alkylation often leads to inactive compounds in classical antibacterial sulfonamides.[16]
Region C: The N-(4-Methoxyphenyl) Moiety
-
The Methoxy Group: The para-methoxy group is electron-donating and can also act as a hydrogen bond acceptor. Its impact can be evaluated by:
-
Positional Isomers: Moving the methoxy group to the ortho or meta position would alter the electronic distribution and steric profile.
-
Homologation: Replacing -OCH₃ with -OCH₂CH₃ (ethoxy) would increase lipophilicity.[4]
-
Replacement: Substituting the methoxy group with other functionalities like -OH (potential H-bond donor/acceptor), -Cl (electron-withdrawing), or -CF₃ (strongly electron-withdrawing and lipophilic) would provide significant insight into the requirements of the binding pocket.[10]
-
-
The Phenyl Ring: This ring likely engages in hydrophobic or π-π stacking interactions within the receptor. Replacing it with other aromatic systems (e.g., pyridine, thiazole, thiophene) can improve potency, alter selectivity, or modify pharmacokinetic properties.[17][18] Studies on 12-Lipoxygenase inhibitors showed that replacing a thiazole ring with a thiophene or phenyl ring could maintain or improve potency.[17]
Postulated Biological Targets and Mechanisms of Action
Given its structure, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide and its analogs are promising candidates for several biological targets beyond bacterial DHPS.
Anticancer Activity: Carbonic Anhydrase and Tubulin Inhibition
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII.[7][18] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition can disrupt cancer cell proliferation and survival.[7] Additionally, certain benzenesulfonamides have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and apoptosis.[10]
Anti-inflammatory Activity: COX-2 Inhibition
The diaryl sulfonamide scaffold is reminiscent of selective COX-2 inhibitors like celecoxib.[9] These agents work by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5] SAR studies on related compounds suggest that specific substitutions on the aryl rings are critical for achieving high potency and selectivity for COX-2 over the constitutive COX-1 isoform.[5]
Experimental Workflows for SAR Validation
A systematic approach combining computational and experimental methods is essential for efficient SAR exploration.
In Silico Screening: Molecular Docking Protocol
Molecular docking predicts the binding affinity and orientation of a ligand within a target protein's active site, helping to prioritize compounds for synthesis.[19][20]
-
Preparation: Obtain the crystal structure of the target protein (e.g., human Carbonic Anhydrase II, COX-2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of the sulfonamide analogs and perform energy minimization.
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger Maestro to dock the ligands into the defined active site of the receptor.[20]
-
Analysis: Analyze the resulting poses and scoring functions. The binding energy (e.g., in kcal/mol) indicates the predicted affinity.[14][20] Visualize the interactions (hydrogen bonds, hydrophobic contacts) to understand the binding mode.
In Vitro Biological Evaluation
Protocol: Minimum Inhibitory Concentration (MIC) Assay [21] This assay determines the lowest concentration of a compound that inhibits visible bacterial growth.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum (e.g., S. aureus, E. coli) to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading: The MIC is the lowest concentration where no turbidity (bacterial growth) is observed.
Protocol: Carbonic Anhydrase (CA) Inhibition Assay This assay measures the inhibition of CA's esterase activity using a chromogenic substrate.
-
Reaction Mixture: In a 96-well plate, add buffer (e.g., Tris-HCl), a known concentration of the purified hCA isoform, and varying concentrations of the sulfonamide inhibitor.
-
Initiation: Start the reaction by adding the substrate, 4-nitrophenyl acetate (NPA).
-
Measurement: Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a plate reader.
-
Calculation: Determine the rate of reaction for each inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vivo Model Considerations
Promising compounds identified through in vitro screening should be advanced to animal models to evaluate efficacy, pharmacokinetics (PK), and toxicology. For example, a compound showing potent anticancer activity in vitro could be tested in a human tumor xenograft mouse model to assess its ability to inhibit tumor growth.[10]
Data Interpretation and Future Directions
Summarizing SAR Data into a Quantitative Table
A crucial step in any SAR study is to organize the data in a clear, quantitative format. The following hypothetical table illustrates how to correlate structural modifications with biological activity.
Table 1: Hypothetical SAR Data for Analogs against Human Carbonic Anhydrase II (hCA II)
| Compound ID | R¹ (at 2-NH₂) | R² (on Ring A) | R³ (on Ring C) | hCA II IC₅₀ (µM) |
| Core | -H | -H | 4'-OCH₃ | 5.2 |
| 1a | -COCH₃ | -H | 4'-OCH₃ | 2.8 |
| 1b | -H | 5-Cl | 4'-OCH₃ | 1.5 |
| 1c | -H | -H | 4'-OH | 4.1 |
| 1d | -H | -H | 4'-Cl | 0.9 |
| 1e | -H | -H | 3'-OCH₃ | 8.9 |
This data is illustrative and serves as an example for organizing experimental results.
Interpretation: From this hypothetical data, one could infer that:
-
Acetylation of the 2-amino group (1a) is moderately beneficial.
-
An electron-withdrawing group on Ring A (1b) improves activity.
-
Replacing the 4'-methoxy group with a more electron-withdrawing chloro group (1d) significantly enhances potency, suggesting a hydrophobic and/or electron-poor moiety is preferred in this pocket.
Designing the Next Generation of Analogs
Based on the initial SAR findings, a second generation of analogs can be designed. For instance, if compound 1d proves to be the most potent, further exploration could involve:
-
Combining beneficial modifications (e.g., a compound with a 5-Cl on Ring A and a 4'-Cl on Ring C).
-
Exploring a wider range of substituents at the 4'-position of Ring C.
-
Replacing the phenyl Ring C with bioisosteres like thiophene or pyridine to improve properties like solubility or metabolic stability.
Conclusion
The 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its departure from the classical para-amino structure invites exploration into a diverse range of biological targets, including carbonic anhydrases and protein kinases relevant to oncology and inflammation. A systematic approach to SAR, integrating rational design, efficient synthesis, and a cascade of in silico and in vitro validation assays, is paramount. By methodically probing the key pharmacophoric regions of the molecule, researchers can elucidate the structural requirements for potent and selective activity, paving the way for the development of new, high-impact medicines.
References
-
Shaikh, I. A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Arhiv za higijenu rada i toksikologiju, 69(1), 35-46. [Link]
-
Sankaran, M., & Priya, G. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(1), 45-56. [Link]
-
Shaikh, I. A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. [Link]
-
Nawaz, H., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of the Chinese Chemical Society, 70(11), 2235-2244. [Link]
-
Lima, C. C., et al. (2022). Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. Open Access Library Journal, 9, 1-13. [Link]
-
Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]
-
Anis, I., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chemical Society of Pakistan, 34(1), 130-134. [Link]
-
Ibijola, E. A., et al. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Mini-Reviews in Medicinal Chemistry, 24(4), 415-435. [Link]
-
Bourass, I., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. [Link]
-
Hekster, Y. A., et al. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Veterinary Quarterly, 7(1), 70-72. [Link]
-
Glavaš-Obrovac, L., et al. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71. [Link]
-
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Today, 3, 1018. [Link]
-
Singh, S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
Gencer, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19. [Link]
-
Bryk, R., & Olejarz-Maciej, A. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Expert Opinion on Therapeutic Patents, 34(3), 163-176. [Link]
-
Deshpande, A., & Munshi, R. (2022). Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. [Link]
-
Weinstein, L., et al. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408-416. [Link]
-
Alvarez-Ramirez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
-
Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Bioanalysis, 4(2), 39-50. [Link]
-
Evident Chemical. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Evident Chemical. [Link]
-
Pathak, R., et al. (2019). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Journal of Medicinal Chemistry, 62(20), 9340–9357. [Link]
-
Kenyon, V., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 222-237. [Link]
-
Smirnovas, V., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(20), 6296. [Link]
-
Li, L., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. ChemMedChem, 7(4), 679-689. [Link]
-
Al-Trawneh, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Clinical Schizophrenia & Related Psychoses. [Link]
-
Zubrienė, A., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-126. [Link]
-
Wang, X. H., et al. (2008). 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o744. [Link]
-
Sławiński, J., & Szafran, K. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. Farmacja Polska, 71(7), 450-460. [Link]
-
Li, M., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 287, 118069. [Link]
-
Aday, B., et al. (2023). Synthesis, Theoretical Studies, Cytotoxicity of 2-((4-(Dimethylamino)Benzylidene)Amino)-5-Methylphenol with Potential JNK1 Inhi. Artuklu International Journal of Health Sciences, 2(2), 52-64. [Link]
-
Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII | MDPI [mdpi.com]
- 19. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer’s Disease [scirp.org]
- 21. jocpr.com [jocpr.com]
